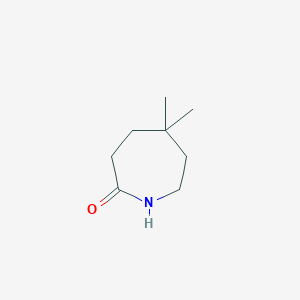

5,5-Dimethylazepan-2-one

Description

Context of Azepan-2-one (B1668282) Chemistry and Medium-Sized Lactams

Azepan-2-one, commonly known as ε-caprolactam, is a seven-membered lactam that serves as a cornerstone in the polymer industry. wikipedia.orgnih.gov It is the primary monomer used in the synthesis of Nylon-6, a major engineering thermoplastic and synthetic fiber, through a process called ring-opening polymerization. wikipedia.orgresearchgate.net The global demand for caprolactam underscores its industrial importance, with the vast majority being used for producing Nylon 6 filaments, fibers, and plastics. wikipedia.org

The chemistry of azepan-2-one and other medium-sized lactams (typically containing 7- to 11-membered rings) is dominated by their ability to undergo polymerization. The anionic ring-opening polymerization of ε-caprolactam is a well-understood process that involves the formation of "activated monomers" which then react with other lactam molecules to propagate the polymer chain. acs.orgmdpi.com This polymerization can be initiated by various catalysts, and the reaction kinetics are sensitive to factors like temperature and the presence of water. researchgate.netmdpi.com The reactivity of lactams in polymerization is influenced by factors such as ring strain; for instance, the higher ring strain in ε-caprolactam contributes to its greater reactivity compared to larger lactams like laurolactam. rsc.org

The synthesis of lactams is often achieved through the Beckmann rearrangement, a classic organic reaction that converts an oxime into an amide. masterorganicchemistry.comlibretexts.org In the case of ε-caprolactam, the industrial process typically involves the Beckmann rearrangement of cyclohexanone (B45756) oxime. wikipedia.org This foundational chemistry provides the context for understanding substituted lactams like 5,5-Dimethylazepan-2-one, where modifications to the basic azepan-2-one ring can lead to new materials with tailored properties.

| Property | Value |

| IUPAC Name | azepan-2-one |

| Common Name | ε-Caprolactam |

| CAS Number | 105-60-2 |

| Molecular Formula | C₆H₁₁NO |

| Molar Mass | 113.16 g·mol⁻¹ |

| Appearance | White solid |

| Melting Point | 69.2 °C |

| Boiling Point | 270.8 °C |

| Data sourced from multiple references. wikipedia.orgnih.govsynquestlabs.com |

Research Significance of the this compound Scaffold

The introduction of substituents onto the lactam ring can significantly alter the properties of the resulting polymers. acs.orgrsc.org The this compound scaffold introduces a gem-dimethyl group at the C5 position of the seven-membered ring. This substitution is significant for several reasons. Firstly, the presence of the bulky dimethyl group can influence the stereochemistry and kinetics of ring-opening polymerization, potentially leading to polyamides with distinct physical properties compared to standard Nylon-6. These properties could include altered crystallinity, solubility, thermal stability, and mechanical strength.

Secondly, the term "scaffold" is often used in medicinal and organic chemistry to describe a core molecular framework that can be elaborated to produce a library of related compounds. drugdiscoverynews.comnih.govnih.gov In this context, the this compound structure serves as a valuable building block. Its synthesis would likely follow the established Beckmann rearrangement pathway, starting from 4,4-dimethylcyclohexanone (B1295358). The inherent structure, featuring a sterically hindered non-reactive site, can direct further functionalization at other positions on the ring.

The use of specific substitution patterns to create unique three-dimensional structures is a key strategy in modern chemical design. For example, spirocyclic scaffolds are designed to create rigid structures that can improve binding affinity in medicinal chemistry applications. acs.org Similarly, the 5,5-dimethyl substitution in the azepan-2-one ring provides a fixed structural element that could be exploited in the synthesis of complex molecules and novel materials. Research into related sulfur-containing analogs, such as 2,5,5-trisubstituted-1,2-thiazepan-6-one 1,1-dioxides (ε-sultams), highlights the utility of the 5,5-dimethyl motif in constructing seven-membered cyclic systems as synthetic building blocks. chemrxiv.org The investigation of such scaffolds is crucial for expanding the toolbox of chemists and material scientists, enabling the creation of new functional molecules and polymers.

Structure

3D Structure

Properties

IUPAC Name |

5,5-dimethylazepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c1-8(2)4-3-7(10)9-6-5-8/h3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLCFEDJJWIYOSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=O)NCC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444927 | |

| Record name | 5,5-dimethylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62596-04-7 | |

| Record name | 5,5-dimethylazepan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5-dimethylazepan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,5 Dimethylazepan 2 One and Its Derivatives

Ring Expansion Strategies in Lactam Synthesis

Ring expansion reactions are a cornerstone in the synthesis of medium-sized (8-11 membered) and macrocyclic (12+ membered) lactams. masterorganicchemistry.combyjus.com These strategies circumvent the challenges of conventional macrocyclization, such as the need for high-dilution conditions to prevent intermolecular polymerization. masterorganicchemistry.com By starting with smaller, more readily available cyclic precursors, ring expansion methods provide a controlled and often more efficient pathway to larger, more complex cyclic structures.

Successive Ring Expansion (SuRE) Protocols for Medium-Sized and Macrocyclic Lactams

The Successive Ring Expansion (SuRE) strategy is an iterative process that allows for the controlled insertion of linear fragments into a pre-existing lactam ring. chemicalbook.commdpi.com A key feature of the SuRE method is that the lactam functional group is regenerated after each expansion cycle, enabling subsequent iterations to progressively enlarge the ring. organic-chemistry.org This process typically involves three key steps: N-acylation of the starting lactam, deprotection of the newly introduced side chain, and a subsequent spontaneous ring expansion. masterorganicchemistry.commasterorganicchemistry.com

The insertion of amino acid-derived units is a well-established SuRE methodology for expanding lactam rings. chemicalbook.comrsc.org This process begins with the N-acylation of a starting lactam with an N-protected amino acid chloride. masterorganicchemistry.com Following the acylation, a base is used to remove the protecting group (commonly an Fmoc group), which initiates a spontaneous rearrangement. This rearrangement involves an intramolecular acyl transfer, effectively inserting the amino acid skeleton into the lactam ring and forming a new, larger lactam with a newly formed C-N bond. researchgate.net The outcome and viability of these reactions are highly dependent on the size of the ring system. chemicalbook.commdpi.com While this is a powerful general method for lactam synthesis, its specific application for the synthesis of 5,5-Dimethylazepan-2-one is not widely reported in the literature.

Parallel to the amino acid insertion, the SuRE strategy can be adapted to incorporate hydroxy acid-derived fragments, leading to the formation of macrocyclic lactones from lactams. chemicalbook.comchemrxiv.org The process is analogous, involving the N-acylation of the lactam with a protected hydroxy acid derivative. Subsequent deprotection and rearrangement lead to a side-chain insertion type ring expansion. chemicalbook.com This method's compatibility with the amino acid insertion protocol allows for the assembly of macrocycles containing a precise sequence of both hydroxy- and amino-acid-derived units by growing them from smaller rings. rsc.orgchemrxiv.org The viability of these expansions is also strongly influenced by ring size. chemicalbook.com The direct synthesis of this compound using this specific hydroxyl side chain insertion has not been detailed in available scientific literature.

The scope of the SuRE methodology has been broadened to include lactams that display different levels of reactivity. masterorganicchemistry.com "Unreactive" lactams, which fail to undergo N-acylation under standard conditions (e.g., pyridine (B92270) and DMAP in refluxing DCM), required the development of new, more robust protocols to enable the crucial acylation step. masterorganicchemistry.com This breakthrough allows the SuRE strategy to be applied to a wider range of substrates that were previously incompatible. masterorganicchemistry.com

Conversely, "reactive" lactams, such as those derived from highly functionalized iminosugars, have also been successfully subjected to ring expansion. masterorganicchemistry.com For instance, a glucose-derived lactam was shown to be sufficiently reactive to undergo N-acylation under standard SuRE conditions, followed by DBU-promoted deprotection and ring expansion to yield a 10-membered bislactam. masterorganicchemistry.com These developments significantly enhance the versatility of the SuRE method for creating diverse macrocyclic structures. There is no specific literature documentation applying these methodologies for reactive or unreactive lactams directly to the synthesis of this compound.

The N-acylation step is a critical and sometimes challenging part of the SuRE sequence. masterorganicchemistry.com The nucleophilicity of the lactam nitrogen is often low, making the formation of the N-acyl imide intermediate difficult, particularly with "unreactive" lactam substrates. Standard conditions may fail, necessitating the development of more effective protocols. masterorganicchemistry.com Overcoming these acylation challenges is essential for the successful application of the SuRE strategy. While various coupling reagents and conditions have been developed to facilitate N-acylation in general organic synthesis, the specific challenges related to the N-acylation of a gem-disubstituted caprolactam like this compound in a SuRE sequence are not specifically addressed in the reviewed literature.

Oxidative Cleavage Approaches for Lactam Ring Expansion

Oxidative cleavage of carbon-carbon bonds in cyclic systems presents another strategic approach to ring expansion for lactam synthesis. These methods typically involve the transformation of a bicyclic or functionalized monocyclic precursor, where the cleavage of a specific bond leads to the formation of a larger ring structure. masterorganicchemistry.com

One such strategy involves a tandem oxidative dearomatization-ring-expanding rearomatization (ODRE) reaction, which can generate benzannulated medium-ring lactams from simple bicyclic precursors in a single step. Another approach is the electrochemical dehydrogenative ring expansion, which proceeds through an amidyl radical migration-induced C–C bond cleavage. byjus.com This electrochemical method has been used to access a variety of highly functionalized eight- to eleven-membered lactams. byjus.com Furthermore, the oxidative cleavage of cyclic vinyl sulfides has been reported as a method to form ring-expanded thiolactones. organic-chemistry.org While these oxidative cleavage strategies are effective for certain classes of lactams, their use in the synthesis of this compound has not been documented.

Dehydrogenative Ring Expansion via Amidyl Radical Migration-Induced C-C Bond Cleavage

While specific studies detailing the dehydrogenative ring expansion via amidyl radical migration for the direct synthesis of this compound are not prevalent in the searched literature, the underlying principles of this methodology are well-established for lactam synthesis. This approach typically involves the generation of an amidyl radical from a suitable precursor, such as an N-acyl-N-alkoxyamine or a related derivative. This radical can then undergo an intramolecular hydrogen atom transfer (HAT) to generate a carbon-centered radical. Subsequent β-fragmentation of a strained ring system, often a cyclopropyl (B3062369) or cyclobutyl group adjacent to the radical, leads to ring expansion and the formation of the desired lactam. The driving force for this C-C bond cleavage is the relief of ring strain and the formation of a more stable product.

Conjugate Addition/Ring Expansion (CARE) Cascade Reactions

A novel and efficient method for the synthesis of medium-ring lactams involves a Conjugate Addition/Ring Expansion (CARE) cascade reaction. rsc.orgnih.govresearchgate.net This strategy has been shown to be broadly applicable for preparing various lactam structures. rsc.orgnih.gov The process is initiated by the N-acylation of a smaller lactam with a reagent like acryloyl chloride, forming an N-acryloyl imide intermediate. rsc.org This intermediate then undergoes a conjugate addition with a primary amine. rsc.org The resulting adduct is primed to undergo an in-situ ring expansion, driven by the formation of two stable amide bonds, which provides a strong thermodynamic driving force for the rearrangement. rsc.org This cascade process avoids the need for high dilution conditions often required in traditional macrocyclization methods. rsc.org The versatility of this method allows for the incorporation of a wide variety of primary amines, making it a powerful tool for creating diverse lactam derivatives. rsc.orgnih.govresearchgate.net Iterative CARE reactions can even be employed to systematically "grow" macrocyclic structures through sequential 4-atom ring expansions. rsc.orgnih.govwhiterose.ac.uk

Table 1: Scope of Conjugate Addition/Ring Expansion (CARE) Reactions This table is representative of the general CARE reaction scope and not specific to this compound.

| Imide Starting Material | Amine Nucleophile | Ring-Expanded Product | Yield (%) |

|---|---|---|---|

| N-Acyl-pyrrolidin-2-one | Benzylamine | N-Benzyl-azepan-2-one derivative | Good |

| N-Acyl-piperidin-2-one | Allylamine | N-Allyl-azocan-2-one derivative | Good |

Palladium-Catalyzed C-N Bond Cleavage and Ring Expansion

Palladium catalysis offers a powerful method for ring expansion through the cleavage of C-N bonds. While direct examples for this compound are not explicitly detailed in the provided search results, the general strategy has been demonstrated for the synthesis of caprolactams and other azepane derivatives. researchgate.netfigshare.com One such approach involves the palladium(0)-catalyzed rearrangement of piperidones that bear a spirocyclopropane ring. researchgate.netfigshare.com The mechanism is believed to proceed through an initial oxidative addition of the distal carbon-carbon bond of the cyclopropane (B1198618) ring to the palladium(0) catalyst. researchgate.netfigshare.com This step is facilitated by the relief of ring strain inherent in the three-membered ring. The resulting palladacycle intermediate can then undergo further rearrangement to afford the ring-expanded caprolactam product in good to excellent yields. researchgate.netfigshare.com This methodology highlights the utility of transition metal catalysis in activating and rearranging strained ring systems to access larger, more complex heterocyclic structures.

Acid-Promoted Ring Contraction Strategies (Related Mechanistic Insights)

While seemingly counterintuitive for the synthesis of a seven-membered ring like azepan-2-one (B1668282), understanding acid-promoted ring contraction provides valuable mechanistic insights into the broader landscape of cyclic amine chemistry. These reactions often proceed through the formation of a key cyclic imine intermediate. For instance, in certain cycloamination reactions of oxocarboxylic acids, water can promote the in-situ release of formic acid from formamides, which then facilitates the cyclization. nih.gov Computational and experimental results suggest that the formation of a cyclic imine is a crucial step, which then undergoes hydrogen transfer to yield the final lactam. nih.gov Water plays a critical role in this process, not only as a promoter but also in suppressing the formation of byproducts. nih.gov This catalyst- and external hydrogen-free approach offers a green and efficient route to lactams. nih.gov

Cyclization and Rearrangement Approaches

Classical organic reactions, including rearrangements and direct cyclizations, remain cornerstone strategies for the synthesis of lactams. These methods often provide reliable and well-understood pathways to the desired cyclic amide core.

Beckmann Rearrangement for Azepane-2-one Core Formation

The Beckmann rearrangement is a classic and widely used method for converting a ketoxime into an amide. chemistrysteps.comwikipedia.orgorganic-chemistry.org For the synthesis of an azepan-2-one core, the starting material would be the corresponding cyclohexanone (B45756) oxime. The reaction is typically catalyzed by an acid, which protonates the hydroxyl group of the oxime, turning it into a good leaving group. chemistrysteps.commasterorganicchemistry.com This is followed by a stereospecific migration of the alkyl group that is anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org This concerted migration and departure of water leads to the formation of a nitrilium ion intermediate. chemistrysteps.com Subsequent attack by water and tautomerization yields the final lactam product. chemistrysteps.commasterorganicchemistry.com The archetypal example of this reaction is the industrial synthesis of caprolactam, the monomer for Nylon 6, from cyclohexanone oxime. wikipedia.org A variety of acidic reagents can be used to promote the rearrangement, including sulfuric acid, phosphorus pentachloride, and cyanuric chloride with a zinc chloride co-catalyst. wikipedia.orglibretexts.org

Table 2: Reagents for Beckmann Rearrangement

| Reagent | Conditions | Notes |

|---|---|---|

| Sulfuric Acid | Strong acid, often high temperature | Traditional method, can be harsh for sensitive substrates. libretexts.org |

| Phosphorus Pentachloride | Milder than sulfuric acid | Can be used for a variety of substrates. wikipedia.org |

| Cyanuric Chloride/ZnCl₂ | Catalytic | Provides a milder, catalytic alternative. wikipedia.org |

Intramolecular N-Acylation Routes to Lactam Systems

Intramolecular N-acylation is a direct and fundamental approach to the formation of lactam rings. This strategy involves the cyclization of an amino acid or its derivative, where the amine and carboxylic acid functionalities are present in the same molecule. The cyclization is typically promoted by a coupling agent or by activating the carboxylic acid group. While specific examples for this compound were not the primary focus of the search results, the principles are broadly applicable. For instance, palladium-catalyzed intramolecular hydroamidation of amidoalkynes provides an efficient route to lactams. organic-chemistry.org This method often requires a protecting group, such as a tosyl group, on the amide nitrogen to prevent side reactions. organic-chemistry.org The reaction proceeds via hydropalladation of the alkyne followed by intramolecular nucleophilic attack of the amide nitrogen. organic-chemistry.org Another approach involves the catalytic, enantioselective N-acylation of racemic lactams, which, while not a ring-forming reaction itself, is crucial for producing chiral lactam building blocks. nih.gov This kinetic resolution is often achieved using amidine-based catalysts. nih.gov

Electrochemical Oxidation in Seven-Membered Lactam Synthesis (e.g., Anodic Methoxylation)

Electrochemical oxidation presents a powerful and environmentally conscious approach for the synthesis and functionalization of lactams, including seven-membered systems like azepan-2-ones. This method avoids the need for chemical oxidants, often relying on the direct removal of electrons from the substrate at an anode to generate reactive intermediates. A key example of this is anodic methoxylation, a process that introduces a methoxy (B1213986) group onto the carbon atom adjacent to the lactam nitrogen. nih.gov

The Shono-type electroorganic oxidation of amides is a well-established method for generating N-acyliminium ions, which are valuable intermediates for carbon-carbon bond formation. beilstein-journals.org While much of the research has focused on acyclic or smaller ring systems (4-6 membered), electrosynthetic approaches are also applicable to the less common seven-membered rings. beilstein-journals.org

The process typically involves the electrolysis of a lactam in methanol (B129727) (MeOH) within an undivided cell, using carbon electrodes for both the anode and cathode. An electrolyte such as tetraethylammonium (B1195904) tosylate (Et4NOTs) or lithium perchlorate (B79767) (LiClO4) is used to facilitate the flow of current. nih.gov The anodic oxidation of the lactam leads to the formation of a methoxylated intermediate. This intermediate can then be treated with a Lewis acid to generate a reactive acyliminium ion, which can subsequently react with a variety of nucleophiles. nih.gov

This two-stage protocol has been successfully applied to a range of complex polycyclic lactams, demonstrating its utility in late-stage functionalization and diversity-oriented synthesis. nih.gov The electrochemical oxidation step has been shown to be tolerant of various functional groups, including ketones and phenyl groups. nih.gov In all reported examples, the methoxylation results in a diastereomeric mixture of products. nih.gov

| Reactant | Conditions | Product | Yield | Reference |

| Polycyclic Lactam | MeOH, undivided cell, C anode/cathode, Et4NOTs or LiClO4 | Methoxy amide | Not specified | nih.gov |

| Tricyclic Lactam | Electrochemistry, then allylation | Allylated lactam | 56% (2 steps) | nih.gov |

Stereoselective Synthesis and Stereochemical Control

The development of synthetic methods that allow for the precise control of stereochemistry is a cornerstone of modern organic chemistry, particularly in the synthesis of biologically relevant molecules. For azepan-2-one derivatives, controlling the spatial arrangement of substituents is crucial for their function.

Diastereoselective Approaches to Azepan-2-one Derivatives

Recent advancements have enabled the highly diastereoselective synthesis of densely substituted azepanones through (4+3) annulation reactions. This convergent approach involves the reaction of donor-acceptor cyclopropanes with 2-aza-1,3-dienes, catalyzed by a Lewis acid. nih.govresearchgate.net Using ytterbium triflate (Yb(OTf)3) as a catalyst, a variety of substituted azepane derivatives have been obtained in good to excellent yields and with high diastereoselectivity under mild conditions. nih.govresearchgate.net

The scope of this reaction is broad, accommodating both electron-rich (hetero)aryl and alkenyl substituted cyclopropanes. nih.gov Furthermore, the development of an asymmetric version of this annulation has been achieved using copper(II) triflate (Cu(OTf)2) in conjunction with a trisoxazoline (Tox) ligand, leading to enantioselective transformations. nih.govresearchgate.net

Another powerful strategy for achieving stereoselectivity is the use of chiral auxiliaries. For instance, chiral N-tert-butanesulfinylazadienes have been employed in [3+2] cycloaddition reactions with azomethine ylides to produce densely substituted pyrrolidines with excellent regio- and diastereoselectivities. chemistryviews.org This principle of using chiral sulfinyl imines can be extended to other cycloadditions for the synthesis of various heterocyclic systems.

Stereochemical Aspects of Ring Closure in Lactam Formation

The stereochemical outcome of lactam formation is often determined during the ring-closing step. In the context of the Staudinger reaction, which produces β-lactams through the cycloaddition of a ketene (B1206846) and an imine, the stereoselectivity is a result of the competition between the direct ring closure of a zwitterionic intermediate and its isomerization. nih.gov

Several factors influence this process:

Electronic Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the direct ring closure, favoring the formation of cis-β-lactams. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, leading to a preference for trans-β-lactams. nih.gov

Solvent Polarity: The polarity of the solvent can also play a role. Polar solvents can stabilize the zwitterionic intermediate, allowing more time for isomerization to the more stable trans-intermediate before ring closure. nih.gov

Substituent Effects: The nature of the substituents on both the imine and the ketene significantly impacts the stereochemistry of the final product. nih.govrsc.org For example, using an N-protecting group on the imine with a stronger electron-withdrawing character can accelerate the ring closure and favor the formation of trans-β-lactams. rsc.org

Enzymatic approaches have also emerged as a powerful tool for stereoselective lactam synthesis. Engineered myoglobin (B1173299) variants have been shown to catalyze intramolecular C-H amidation to produce a range of β-, γ-, and δ-lactams in high yields and with high enantioselectivity. researchgate.net Computational and mechanistic studies help to elucidate the factors controlling the regioselectivity and stereoselectivity of these biocatalytic transformations. researchgate.net

Derivatization and Functionalization Strategies

The modification of the core azepan-2-one structure through derivatization and functionalization is essential for tuning its properties and exploring its potential applications.

Alkylation and Acylation of the Lactam Nitrogen

The nitrogen atom of the lactam ring is a common site for functionalization. N-methylation of an azepanone derivative has been achieved through a sequential treatment with Meerwein's salt followed by sodium borohydride. researchgate.net

Acylation of the lactam nitrogen is another important transformation. While specific examples for this compound are not detailed in the provided search results, general methods for the acylation of lactams are well-established in organic synthesis. For instance, the acylation of 2-amino-5,5-dimethyl-Δ¹-pyrroline 1-oxide has been studied, revealing that acetylation and benzoylation can lead to substitution at the 3-position of the ring. rsc.org

Introduction of Substituents at Specific Ring Positions

The introduction of substituents at specific positions on the azepan-2-one ring allows for the creation of a diverse range of derivatives. The electrochemical oxidation method, as previously discussed, provides a route to introduce a methoxy group at the carbon adjacent to the nitrogen. nih.gov This methoxylated lactam can then serve as a precursor for introducing other functional groups via nucleophilic substitution of the corresponding N-acyliminium ion. nih.gov

For other ring positions, cycloaddition strategies are highly effective. The (4+3) annulation of donor-acceptor cyclopropanes and azadienes allows for the synthesis of azepanones that are already "densely substituted". nih.govresearchgate.net This means that multiple substituents can be incorporated into the ring system in a single, highly stereoselective step. The resulting cycloadducts are also amenable to further modifications, highlighting their synthetic utility. nih.gov

Chemical Reactivity and Transformation Studies of 5,5 Dimethylazepan 2 One

Ring-Opening Reactions of the Azepan-2-one (B1668282) System

Ring-opening reactions, particularly polymerization, represent a cornerstone of lactam chemistry. For 5,5-dimethylazepan-2-one, these reactions are crucial for the synthesis of substituted polyamide materials.

Mechanistic Investigations of Ring Opening

The ring-opening of azepan-2-ones can proceed through several mechanisms, including anionic, cationic, and hydrolytic pathways.

Anionic Ring-Opening Polymerization (AROP): This is a widely utilized method for lactam polymerization and typically involves a strong base as a catalyst and an N-acyl lactam as an initiator. The mechanism proceeds via a nucleophilic attack of the lactam anion on the carbonyl group of a monomer molecule. While specific studies on this compound are not extensively documented, the general mechanism for ε-caprolactam provides a valid framework. The presence of the gem-dimethyl group is not expected to alter the fundamental steps of initiation, propagation, and termination, but it may influence the rates of these steps due to steric and electronic effects.

Cationic Ring-Opening Polymerization: This method often employs protonic acids or Lewis acids as initiators. The acid activates the lactam by protonating the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by another monomer unit.

Hydrolysis: The amide bond in the lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of the corresponding amino acid, 6-amino-4,4-dimethylhexanoic acid. The rate of hydrolysis is influenced by the stability of the tetrahedral intermediate formed during the reaction.

Influence of Dimethyl Substitution on Ring Strain and Reactivity

The gem-dimethyl group can favor a conformation that facilitates ring-opening by promoting the formation of a tetrahedral intermediate during nucleophilic attack. This is due to the relief of steric strain as the hybridization of the carbonyl carbon changes from sp² to sp³. This principle has been observed in other cyclic systems where gem-disubstitution accelerates cyclization and can similarly influence the reverse ring-opening reaction. In the context of polymerization, this could lead to an altered polymerization rate compared to the unsubstituted ε-caprolactam.

| Factor | Influence of 5,5-Dimethyl Substitution |

| Ring Strain | May be altered due to the Thorpe-Inold effect, potentially favoring conformations that are more amenable to ring-opening. |

| Reactivity towards Nucleophiles | Steric hindrance from the methyl groups could potentially hinder the approach of bulky nucleophiles to the carbonyl group. |

| Polymerization Rate | The overall effect on the polymerization rate is a balance between increased ring strain favoring ring-opening and potential steric hindrance. |

Reactions at the Lactam Carbonyl Group

The carbonyl group is a primary site of reactivity in this compound, susceptible to attack by various nucleophiles.

Reduction: The lactam carbonyl can be reduced to a methylene group (CH₂) to yield the corresponding cyclic amine, 5,5-dimethylazepane. A common reagent for this transformation is lithium aluminum hydride (LiAlH₄). The reaction proceeds through the formation of a tetrahedral intermediate, followed by the elimination of the oxygen atom.

Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the carbonyl group. However, due to the stability of the resulting tetrahedral intermediate, which contains a nitrogen atom, the reaction can sometimes be challenging and may require specific conditions to proceed to the desired product. The initial adduct can be hydrolyzed to form a ketone.

Reactivity at the Amide Nitrogen

The nitrogen atom of the lactam, being part of an amide, is generally not strongly nucleophilic due to the delocalization of its lone pair of electrons into the carbonyl group. However, it can undergo reactions under specific conditions.

N-Alkylation and N-Acylation: The proton on the amide nitrogen can be removed by a strong base, such as sodium hydride, to form a lactamate anion. This anion is a potent nucleophile and can react with alkyl halides or acyl chlorides to yield N-alkylated or N-acylated derivatives of this compound. These reactions are fundamental for introducing functional groups onto the nitrogen atom and for the synthesis of initiators for anionic ring-opening polymerization.

| Reaction | Reagents | Product |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-5,5-dimethylazepan-2-one |

| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide (RCO-X) | N-Acyl-5,5-dimethylazepan-2-one |

Functional Group Interconversions on Dimethyl Substituents

Direct functionalization of the methyl groups in this compound is generally challenging due to the unactivated nature of the C-H bonds. Reactions such as free-radical halogenation could potentially occur but may lack selectivity and lead to a mixture of products. There is limited specific information in the scientific literature regarding the functional group interconversions of the dimethyl substituents on this particular lactam core.

Cascade and Multicomponent Reactions Utilizing the this compound Core

While cascade and multicomponent reactions are powerful tools in organic synthesis for building molecular complexity, the direct participation of this compound in such reaction sequences is not well-documented. However, lactams, in general, can be precursors to intermediates that participate in these complex transformations. For instance, ring-opening of the lactam could provide a linear amino acid derivative that could then be involved in a subsequent cyclization or condensation cascade. Multicomponent reactions often involve the condensation of an amine, a carbonyl compound, and an isocyanide or a similar reactive species. While the intact lactam is unlikely to be a direct component, its derivatives, such as the corresponding amino acid or amino aldehyde obtained after reduction, could potentially be employed in such reactions.

Computational and Theoretical Chemistry of 5,5 Dimethylazepan 2 One

Electronic Structure Characterization

The electronic properties of a molecule are fundamental to understanding its behavior. For 5,5-Dimethylazepan-2-one, computational methods provide a powerful toolkit to explore its electronic landscape.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netarxiv.org The process begins with geometry optimization, a computational procedure to find the arrangement of atoms in the molecule that corresponds to the lowest possible energy, known as the ground state. For this, various density functionals, such as B3LYP or M06, can be employed in combination with a basis set like 6-311++G(d,p) to accurately model the molecule's geometry. nih.govdergipark.org.tr This optimization is crucial because the resulting stable structure is the foundation for all subsequent property calculations. github.io The process iteratively adjusts atomic coordinates to minimize forces until a stationary point on the potential energy surface is located. github.io High-throughput DFT frameworks can further automate this process, addressing even complex molecular systems. github.io The choice of functional and basis set is critical, with benchmark studies guiding the selection for specific molecular classes to ensure the highest accuracy in predicting bond lengths and angles compared to experimental data. nih.gov

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | Data not available in cited sources |

| Bond Length | N-H | Data not available in cited sources |

| Bond Length | C-N | Data not available in cited sources |

| Bond Angle | O=C-N | Data not available in cited sources |

| Dihedral Angle | C-N-C-C | Data not available in cited sources |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. science.gov A small energy gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. science.govrsc.org The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

| Property | Value (eV) |

|---|---|

| HOMO Energy | Data not available in cited sources |

| LUMO Energy | Data not available in cited sources |

| HOMO-LUMO Gap (ΔE) | Data not available in cited sources |

The Molecular Electrostatic Potential (MEP) map is a valuable descriptor for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. researchgate.netresearchgate.netuni-muenchen.de It is visualized by mapping the electrostatic potential onto the electron density surface of the molecule. wolfram.com Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netnih.gov Green and yellow areas represent intermediate or near-zero potential. wolfram.comnih.gov For a molecule like this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen atom due to its high electron density, identifying it as a primary site for interaction with electrophiles. nih.gov Conversely, the region around the amide proton (N-H) would likely exhibit a positive potential (blue), marking it as a site for nucleophilic interaction. uni-muenchen.de

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(N) | π(C=O) | Data not available in cited sources |

| σ(C-C) | σ(C-N) | Data not available in cited sources |

| σ(C-H) | σ*(C-C) | Data not available in cited sources |

| Descriptor | Formula | Value |

|---|---|---|

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available in cited sources |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available in cited sources |

| Electrophilicity (ω) | μ2 / 2η | Data not available in cited sources |

Conformational Analysis and Ring Dynamics

The seven-membered azepane ring of this compound is flexible and can adopt multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. unibas.it Medium-sized rings (8-11 members) are known for complex potential energy surfaces with multiple low-energy minima, a characteristic that also applies to seven-membered rings. princeton.edu Computational methods, often combined with dynamic NMR spectroscopy, are essential for studying these systems. unibas.it Techniques like molecular mechanics (MM2) or DFT can be used to calculate the energies of different possible conformations, such as chair, boat, and twist-chair forms. princeton.eduresearchgate.net The analysis reveals the preferred conformations by identifying the global minimum on the potential energy surface and elucidates the pathways and energy barriers for ring inversion, which is the process by which the ring flips between different conformations. unibas.it For substituted rings, the analysis also predicts the preferred orientation (axial vs. equatorial) of the substituents to minimize steric and transannular strain. princeton.edu

Investigation of Preferred Ring Conformations

The seven-membered ring of this compound can adopt several conformations. Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the most stable, or preferred, ring conformations. Similar to other seven-membered ring systems like 1,4-diazepane derivatives, the chair conformation is a common and stable arrangement. nih.gov For instance, in the related compound 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered diazepane ring adopts a chair conformation. nih.gov This is further supported by studies on piperidin-4-one derivatives, where the six-membered ring also preferentially adopts a chair conformation. tandfonline.comnih.gov In this conformation, substituents can occupy either axial or equatorial positions. nih.gov The relative energies of these different conformations determine the most probable structure of the molecule. For the 2,2-dimethylpropane-1,3-diaminium cation, conformational analysis revealed the anti-anti-conformation to be the global minimum. mdpi.com

Theoretical Studies of Conformational Barriers

Theoretical studies are also crucial for understanding the energy barriers between different conformations. These barriers determine the flexibility of the ring and the rate of interconversion between different conformational states. For example, in butane, there is a measurable energy barrier to rotation around the central carbon-carbon bond, with the eclipsed conformations representing energy maxima. libretexts.org The energy difference between the more stable staggered (anti and gauche) conformations and the less stable eclipsed conformations dictates the rotational dynamics. libretexts.orglumenlearning.com Similar principles apply to cyclic systems like this compound, where computational methods can map the potential energy surface to identify transition states and calculate the energy required to move from one conformation to another. For the 2,2-dimethylpropane-1,3-diaminium cation, barriers of 21 kJ·mol⁻¹ separate the global minimum from local minima. mdpi.com

Spectroscopic Property Predictions

Computational methods are widely used to predict spectroscopic properties, which can then be compared with experimental data for validation.

Theoretical calculations, particularly using DFT methods like B3LYP, can predict the vibrational frequencies of a molecule. researchgate.netresearchgate.net These calculated frequencies correspond to the vibrational modes of the molecule, which are observed experimentally in Infrared (IR) spectroscopy. The calculated wavenumbers are often scaled to better match experimental values, accounting for anharmonicity and other factors not fully captured by the theoretical model. nih.gov The potential energy distribution (PED) analysis is then used to assign the calculated vibrational frequencies to specific types of molecular vibrations, such as stretching, bending, and torsional modes. researchgate.netresearchgate.net This allows for a detailed interpretation of the experimental IR spectrum.

Table 1: Representative Calculated Vibrational Frequencies for Amide and Alkane Moieties

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| C=O | Stretching | 1650-1750 |

| N-H | Stretching | 3300-3500 |

| C-N | Stretching | 1200-1350 |

| CH₂ | Scissoring | 1450-1485 |

| CH₃ | Symmetric Bending | ~1375 |

Note: These are typical ranges and the exact calculated values for this compound would require specific DFT calculations.

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Visible spectra) of molecules. researchgate.net This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. mdpi.com The predicted spectrum can provide information about the electronic structure of the molecule, including the orbitals involved in the electronic transitions, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com The extent of conjugation in a molecule significantly influences its UV-Visible absorption, with more extensive conjugation leading to absorption at longer wavelengths. utoronto.ca

Intermolecular Interactions and Crystal Packing Analysis

In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular interactions.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one |

| (3E,5E)-3,5-bis((1H-indol-3-yl)methylene)-1-benzylpiperidin-4-one |

| (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine |

| 2,2-dimethylpropane-1,3-diaminium cation |

Quantification of Dispersion and Electrostatic Energies in Molecular Aggregates

In the study of molecular aggregates, understanding the forces that govern intermolecular interactions is fundamental. These interactions are primarily composed of electrostatic and dispersion energies. Electrostatic interactions arise from the attraction or repulsion between permanent charge distributions (multipole moments) within molecules. Dispersion forces, a component of van der Waals forces, are quantum mechanical in origin, resulting from temporary fluctuations in electron density that create transient dipoles.

The quantification of these energies is critical for predicting how molecules of this compound might self-assemble or interact in a condensed phase. Computational chemistry provides the tools to dissect these interaction energies. Methods based on Density Functional Theory (DFT) are often employed for this purpose.

While specific experimental or computational studies quantifying the dispersion and electrostatic energies for molecular aggregates of this compound are not available in the reviewed literature, a similar methodological approach would be applied. A theoretical study would involve:

Geometry Optimization: The monomer structure of this compound would be optimized, typically using a DFT method like B3LYP with a suitable basis set (e.g., 6-311G(d,p)).

Dimer/Aggregate Construction: Potential configurations of molecular aggregates (dimers, trimers, etc.) would be constructed.

Interaction Energy Calculation: High-level quantum mechanical calculations would be performed on the aggregates to determine the total interaction energy. This energy would then be decomposed into its constituent parts—electrostatic, exchange-repulsion, polarization, and dispersion—using energy decomposition analysis (EDA) schemes.

The results of such an analysis would be presented in a table, illustrating the contribution of each energy component to the total interaction energy for different aggregate configurations.

Hypothetical Interaction Energy Decomposition for a this compound Dimer

| Interaction Energy Component | Energy (kcal/mol) | Percentage of Total Attractive Energy |

| Electrostatic (E_elec) | -4.5 | 35% |

| Dispersion (E_disp) | -7.0 | 54% |

| Polarization (E_pol) | -1.5 | 11% |

| Total Attractive | -13.0 | 100% |

| Exchange-Repulsion (E_exch) | +8.0 | - |

| Total Interaction Energy (ΔE) | -5.0 | - |

Note: This table is a hypothetical representation to illustrate the type of data generated from an energy decomposition analysis. The values are not based on actual experimental or calculated results for this compound.

Computational Approaches for Predicting Molecular Interactions

Computational chemistry offers a suite of methods to predict how a molecule like this compound will interact with other molecules, including other small molecules, solvents, or biological macromolecules. openaccessjournals.com These approaches are broadly categorized into ligand-based and target-based methods. nih.govnih.gov

Ligand-Based Approaches: These methods are employed when the three-dimensional (3D) structure of a potential binding target is unknown. They rely on the principle that molecules with similar structures are likely to have similar biological activities. nih.gov By comparing this compound to a database of compounds with known activities, predictions can be made about its potential interactions. Techniques include:

Quantitative Structure-Activity Relationship (QSAR): A statistical model that correlates the chemical structure of a series of compounds with their biological activity.

Pharmacophore Modeling: Identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) responsible for a molecule's activity. A pharmacophore model for a known active compound could be used to screen for similar features in this compound.

Target-Based Approaches: When the 3D structure of a potential target protein or enzyme is known (from X-ray crystallography or NMR, for example), target-based methods can be used. nih.gov These approaches simulate the physical interaction between the ligand (this compound) and the target's binding site. The most prominent of these methods is molecular docking.

Molecular Docking Simulations with Biological Targets (as a computational methodology)

Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov It is extensively used in drug design to screen virtual libraries of small molecules against a specific protein target to identify potential drug candidates. nih.gov

The process for conducting a molecular docking simulation with this compound against a hypothetical biological target would involve several key steps:

Preparation of the Target and Ligand:

Target: A 3D structure of the biological target (e.g., an enzyme or receptor) is obtained from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Ligand: The 3D structure of this compound is generated and its geometry is optimized to find the lowest energy conformation, often using quantum chemical methods. vipslib.com

Docking Simulation:

A docking program (e.g., AutoDock, GOLD, MOE) is used to systematically sample a large number of possible orientations and conformations of the ligand within the defined binding site of the target. nih.govmdpi.com

Each of these poses is evaluated using a scoring function, which estimates the binding free energy of the complex. The scoring function considers factors like electrostatic interactions, van der Waals forces, and hydrogen bonds.

Analysis of Results:

The results are ranked based on their predicted binding energy (or "docking score"). A more negative value typically indicates a stronger predicted binding affinity. tandfonline.com

The top-ranked poses are visually inspected to analyze the specific molecular interactions—such as hydrogen bonds, hydrophobic interactions, and pi-alkyl interactions—that stabilize the ligand-target complex. mdpi.com

While no specific molecular docking studies have been published for this compound, research on structurally related diazepan-one and piperidin-one derivatives demonstrates the utility of this method. For example, studies have used docking to predict the binding of such compounds to targets like HIV-1 protease and the human oestrogen receptor, yielding binding energy scores and detailed interaction analyses. nih.govvipslib.comresearchgate.net

Hypothetical Molecular Docking Results for this compound Against a Target Protein

| Biological Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Enzyme X | -7.2 | TYR 88, LEU 120, SER 124 | Hydrophobic interaction, Pi-Alkyl |

| Receptor Y | -6.5 | ASP 55, LYS 90 | Hydrogen Bond, Electrostatic |

Note: This table is a hypothetical representation of results from a molecular docking simulation. The targets, scores, and interactions are illustrative and not based on published data for this compound.

Polymerization of 5,5 Dimethylazepan 2 One Derivatives

Monomer Design and Synthesis for Polymerization

The journey to a functional polyamide begins with the strategic design and synthesis of its monomeric precursors. The presence of functional groups on the azepan-2-one (B1668282) ring can impart desired characteristics to the final polymer.

Synthesis of Functionalized Azepane-2-one Monomers (e.g., 5-azepane-2-one ethylene ketal)

A key strategy in monomer design is the incorporation of protected functional groups that can be later modified in the polymer. An example of this is the synthesis of 5-azepane-2-one ethylene ketal. This monomer contains a ketone functionality protected as a ketal, which can be deprotected after polymerization to yield a ketone group along the polyamide chain.

The synthesis of such functionalized monomers often employs the Beckmann rearrangement, a classic organic reaction that converts an oxime to an amide. masterorganicchemistry.comorganic-chemistry.orglibretexts.org In a typical procedure for a related compound, the corresponding cyclohexanone (B45756) derivative is first converted to its oxime. This oxime then undergoes rearrangement under acidic conditions to yield the desired lactam. masterorganicchemistry.com Traditional Beckmann rearrangement conditions can be harsh, utilizing strong acids and high temperatures. libretexts.org However, modified and milder methods have been developed to accommodate sensitive functional groups.

For instance, the synthesis of 5-azepane-2-one ethylene ketal can be achieved through a modified Beckmann rearrangement. The general steps involve:

Oxime Formation: The starting ketone is reacted with hydroxylamine to form the corresponding oxime.

Rearrangement: The oxime is then treated with a reagent, such as p-toluenesulfonyl chloride in the presence of a base, to facilitate the rearrangement under milder conditions than traditional methods. masterorganicchemistry.comorganic-chemistry.org

This approach allows for the synthesis of functionalized lactam monomers that are primed for polymerization.

Ring-Opening Polymerization (ROP) Mechanisms

The conversion of cyclic lactam monomers into long-chain polyamides is most commonly achieved through ring-opening polymerization (ROP). Among the various ROP techniques, anionic ring-opening polymerization (AROP) is a particularly efficient and widely used method for lactams. rsc.orgresearchgate.net

Anionic Ring-Opening Polymerization of Substituted Lactams

Anionic ring-opening polymerization (AROP) of lactams is a chain-growth polymerization that is initiated by a strong base. rsc.orgacs.org The process generally involves the following key steps:

Initiation: A strong, non-nucleophilic base is used to abstract the acidic proton from the amide group of a lactam monomer, generating a lactamate anion. This anion itself is a weak initiator. Therefore, an activator, typically an N-acyllactam, is often added. The lactamate anion then attacks the carbonyl carbon of the activator, opening the ring and forming a linear amide with a terminal imide group. This imide is the actual growing chain end. rsc.orgmdpi.com

Propagation: The propagation proceeds through the nucleophilic attack of a lactamate anion on the endocyclic carbonyl group of the growing polymer chain's terminal imide. This regenerates the imide group at the new chain end, allowing for the sequential addition of monomer units. rsc.orgresearchgate.net

The general mechanism can be summarized in the following table:

| Step | Description |

| Initiation | A strong base abstracts a proton from a lactam monomer to form a lactamate anion. An N-acyllactam activator is typically required to start the chain growth efficiently. |

| Propagation | The lactamate anion attacks the terminal imide of the growing polymer chain, leading to ring-opening and extension of the polymer chain. |

This mechanism allows for rapid polymerization at temperatures often below the melting point of the resulting polymer. acs.org

Kinetic Studies and Reaction Conditions for ROP

The kinetics of the anionic ring-opening polymerization of lactams are influenced by several factors, including the concentrations of the monomer, initiator, and activator, as well as the reaction temperature and solvent. Kinetic studies are crucial for understanding the reaction mechanism and for controlling the molecular weight and properties of the resulting polymer.

Typically, the rate of polymerization is monitored by tracking the disappearance of the monomer over time. The reaction conditions for AROP can be tailored to achieve desired outcomes. For instance, the polymerization of ε-caprolactam is often carried out in bulk at temperatures between 150°C and 250°C. acs.orgacs.org However, for substituted lactams, the optimal conditions may vary.

The choice of solvent can also play a significant role. While bulk polymerization is common, solvents such as dimethyl sulfoxide (DMSO) or dimethylacetamide (DMAC) can be used, particularly for monomers with higher melting points or to achieve better control over the polymerization. rsc.org The temperature is a critical parameter; higher temperatures generally lead to faster polymerization rates but can also increase the likelihood of side reactions.

Structure-Property Relationships in Lactam Polymerization

The structure of the lactam monomer has a profound impact on its polymerizability and the properties of the resulting polyamide. The presence, position, and nature of substituents on the lactam ring can significantly alter the course of polymerization.

Influence of Dimethyl Substitution on Polymerization Behavior

The presence of a gem-dimethyl group at the 5-position of the azepan-2-one ring introduces notable steric and conformational effects that influence the polymerization behavior. This phenomenon is often referred to as the Thorpe-Ingold effect or the gem-dimethyl effect. researchgate.net

The gem-dimethyl group can affect the thermodynamics of the polymerization. By influencing the ring strain of the monomer and the conformational freedom of the resulting polymer chain, the substitution can shift the monomer-polymer equilibrium. Research on similarly substituted ε-caprolactam has shown that the position of the gem-dimethyl group is critical, with some substituted monomers being readily polymerizable while others are not. researchgate.net

The following table summarizes the potential effects of the 5,5-dimethyl substitution:

| Feature | Influence on Polymerization |

| Ring Strain | The gem-dimethyl group can alter the bond angles and conformations of the seven-membered ring, potentially affecting its strain energy and thus the thermodynamic driving force for polymerization. |

| Steric Hindrance | The bulky dimethyl groups can sterically hinder the approach of the initiator and the propagating chain end to the monomer, potentially slowing down the polymerization rate. |

| Polymer Conformation | The presence of the dimethyl groups along the polymer backbone restricts bond rotation, leading to a more rigid polymer chain, which can affect the physical and mechanical properties of the resulting polyamide. |

Steric and Electronic Interference in Substituted Lactam ROP

The ring-opening polymerization (ROP) of lactams is significantly influenced by the nature and position of substituents on the lactam ring. These substituents can exert both steric and electronic effects that modify the monomer's reactivity, the polymerization kinetics, and the properties of the resulting polyamide. In the case of 5,5-Dimethylazepan-2-one, the gem-dimethyl group at the C5 position, which is remote from the reacting amide bond, primarily introduces steric considerations.

Steric Effects:

Electronic Effects:

Electronic effects arise from the ability of a substituent to donate or withdraw electron density, thereby altering the reactivity of the amide bond within the lactam. Alkyl groups, such as the two methyl groups in this compound, are generally considered to be weakly electron-donating through an inductive effect. This effect could slightly increase the electron density at the carbonyl carbon, making it marginally less electrophilic and thus less susceptible to nucleophilic attack. However, given the distance of the C5 substituents from the amide bond, this electronic effect is generally considered to be minimal compared to the more dominant steric influences. The primary impact on reactivity is therefore attributed to steric hindrance rather than electronic interference.

The interplay of these effects dictates the polymerizability of a given substituted lactam. While some substitutions can render a lactam non-polymerizable, the gem-dimethyl substitution at the C5 position of an azepan-2-one ring is not expected to completely inhibit polymerization but rather to modulate its kinetics.

Copolymerization Strategies

Copolymerization with Unsubstituted or Other Substituted Lactams (e.g., ε-Caprolactam)

A viable strategy to produce polyamides with tailored properties is the copolymerization of substituted lactams, such as this compound, with unsubstituted lactams like ε-caprolactam. This approach allows for the incorporation of the unique structural features of the substituted monomer while maintaining desirable polymerization kinetics and material properties imparted by the unsubstituted comonomer.

In the anionic copolymerization of this compound and ε-caprolactam, the reactivity difference between the two monomers is a critical factor. ε-Caprolactam, being less sterically hindered, is generally more reactive and will polymerize at a faster rate. researchgate.netbohrium.com This disparity in reactivity can lead to different copolymer structures depending on the polymerization method:

Random Copolymers: If both monomers are mixed and polymerized simultaneously, a random or statistical copolymer is often formed. The distribution of the monomer units along the polymer chain depends on the reactivity ratios of the comonomers. Given the higher reactivity of ε-caprolactam, the resulting copolymer may be richer in caprolactam units, especially in the early stages of polymerization.

Block Copolymers: A sequential addition of the monomers can be employed to create block copolymers. For instance, the polymerization of the more reactive ε-caprolactam can be initiated first, followed by the addition of this compound to grow a second block onto the living polyamide chains.

The incorporation of this compound units into a polyamide-6 chain disrupts the regularity of the polymer backbone. This disruption typically leads to a decrease in crystallinity, melting temperature (Tm), and an alteration of mechanical properties compared to the homopolymer polyamide-6. The gem-dimethyl groups act as bulky side groups that hinder chain packing and the formation of a regular hydrogen-bonded crystalline lattice.

| Property | Polyamide-6 (Homopolymer) | Copolymer (ε-Caprolactam / this compound) |

| Crystallinity | Semicrystalline | Reduced Crystallinity / Amorphous |

| Melting Point (Tm) | High | Lowered or Absent |

| Glass Transition (Tg) | Moderate | Potentially Increased |

| Chain Packing | Efficient | Disrupted |

Synthesis of Functional Aliphatic Polyamides via Copolymerization

Copolymerization is a powerful tool for synthesizing functional aliphatic polyamides. By using a substituted lactam monomer that carries a protected functional group, functional handles can be introduced along the polyamide backbone. For example, a derivative of this compound could be synthesized where one of the methyl groups is replaced by a functional group precursor, such as a protected hydroxyl or amino group.

Let's consider a hypothetical monomer, 5-(hydroxymethyl)-5-methylazepan-2-one, where the hydroxyl group is protected, for instance, as a ketal. Copolymerizing this functional monomer with ε-caprolactam would yield a polyamide with pendent protected functional groups. The presence of these groups, even after deprotection, would further disrupt crystallinity and modify the polymer's thermal and mechanical properties. This strategy provides a route to polyamides with reactive sites that can be used for subsequent modifications, such as grafting or cross-linking.

Post-Polymerization Modification of this compound Based Polymers

Post-polymerization modification is a versatile technique for creating functional materials from a common polymer precursor. manchester.ac.uk This approach involves first synthesizing a polymer with latent or protected functional groups and then chemically transforming these groups in a subsequent step. rsc.orgresearchgate.net This is particularly useful for incorporating functionalities that might not be stable under the initial polymerization conditions.

Thermal and Photo-Cross-Linking of Derived Polymers

The functional polyamides derived from this compound can be designed to be cross-linkable, which transforms the thermoplastic material into a thermoset with enhanced thermal stability, mechanical strength, and solvent resistance. youtube.com Cross-linking can be induced by thermal or photochemical methods.

Thermal Cross-Linking:

To achieve thermal cross-linking, the polyamide chains must be functionalized with groups that can react with each other or with a cross-linking agent upon heating. acs.orgnih.gov For instance, the hydroxyl groups generated from ketal deprotection could be reacted with a di-isocyanate or a di-epoxide cross-linker. Alternatively, the functional monomer itself could contain thermally reactive groups, such as maleimide or furan moieties, which can undergo Diels-Alder reactions to form cross-links upon heating and potentially reverse upon further heating, creating a thermally reversible network. researchgate.net The cross-linking temperature typically ranges from 50 to over 170°C, depending on the specific chemistry employed. youtube.com

Photo-Cross-Linking:

Photo-cross-linking is initiated by exposure to light, often in the UV range, and offers excellent spatial and temporal control over the cross-linking process. youtube.com To make the polyamide photo-responsive, photo-reactive groups must be incorporated into the polymer structure. This can be done by modifying the pendent hydroxyl groups with photo-cross-linkable moieties like acrylates, methacrylates, or cinnamates. Another approach involves incorporating monomers with photo-dimerizable groups, such as maleimides, which can undergo a [2+2] cycloaddition upon UV irradiation to form covalent bonds between polymer chains. nih.govnih.gov This method is widely used in applications like coatings, adhesives, and the fabrication of hydrogels.

| Cross-Linking Method | Trigger | Required Functional Groups (Examples) | Resulting Properties |

| Thermal | Heat | Hydroxyls, Carboxylic Acids, Epoxides, Isocyanates, Maleimides | Enhanced thermal stability, solvent resistance, mechanical strength |

| Photochemical | Light (UV) | Acrylates, Methacrylates, Cinnamates, Maleimides | Spatially controlled cross-linking, rapid curing, insolubility |

Advanced Polymerization Techniques Potentially Applicable to Azepan-2-ones

While the ring-opening polymerization of lactams is a well-established method, the quest for polymers with precisely controlled architectures, functionalities, and narrow molecular weight distributions has led to the exploration of advanced polymerization techniques. For substituted azepan-2-ones like this compound, these advanced methods could offer pathways to novel materials with tailored properties. The following sections discuss advanced polymerization techniques that are potentially applicable, drawing parallels from studies on related lactam structures.

Controlled/living radical polymerization (CRP) techniques have revolutionized polymer synthesis by enabling the creation of polymers with predetermined molecular weights, low polydispersity, and complex architectures such as block and star polymers. researchgate.net These methods rely on establishing a dynamic equilibrium between a small concentration of active propagating chains and a majority of dormant species. researchgate.net The three most prominent CRP methods are Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP). researchgate.netmdpi.com

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP method that can be used with a wide range of monomers to create well-defined polymers. chemrxiv.org Although primarily applied to vinyl monomers, its principles could potentially be adapted for ring-opening polymerization of lactams, or for the polymerization of vinyl-substituted lactam derivatives. The versatility of ATRP allows for the synthesis of complex polymer structures. chemrxiv.org

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP technique known for its compatibility with a broad array of monomers. wikipedia.orgnih.gov The RAFT process utilizes a thiocarbonylthio compound as a chain-transfer agent to mediate the polymerization, allowing for excellent control over the final polymer structure. wikipedia.org This method has been successfully applied to the polymerization of N-vinylcaprolactam, a derivative of azepan-2-one, to produce well-defined polymers and block copolymers. mdpi.comnih.gov The RAFT process is suitable for most conjugated monomers and, with the appropriate choice of chain transfer agent, can also be applied to unconjugated monomers. mdpi.com

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that uses a nitroxide stable free radical to control the polymerization process. While less versatile than ATRP and RAFT in terms of monomer scope, it offers a metal-free alternative for controlled polymerization.

The potential applicability of these CRP techniques to this compound would likely involve either the synthesis of a vinyl-substituted derivative of the monomer or the use of CRP to create block copolymers with a polyamide segment derived from the ring-opening polymerization of this compound.

Table 1: Overview of Controlled Radical Polymerization Techniques

| Technique | Abbreviation | Key Component(s) | Typical Monomers |

|---|---|---|---|

| Atom Transfer Radical Polymerization | ATRP | Transition metal catalyst and an alkyl halide initiator | (Meth)acrylates, styrene, acrylonitrile |

| Reversible Addition-Fragmentation chain Transfer | RAFT | Thiocarbonylthio chain transfer agent | (Meth)acrylates, styrene, vinyl acetate |

The synthesis of block copolymers composed of segments with distinct properties often requires the combination of different polymerization mechanisms. A powerful strategy for creating novel block copolymers is the integration of living cationic polymerization with ring-opening polymerization (ROP). nih.gov

Living cationic polymerization provides a route to well-defined polymers from monomers with electron-rich double bonds, such as vinyl ethers and isobutene. nih.govwikipedia.org This technique is characterized by the controlled initiation and propagation steps, which minimize termination and chain transfer reactions. wikipedia.org The key to a living cationic process is establishing an equilibrium between the active and dormant polymer chains, where the rate of exchange is much faster than the rate of propagation. wikipedia.org

By first synthesizing a polymer block via living cationic polymerization and then using the terminus of this block to initiate the ring-opening polymerization of a lactam like this compound, it is possible to create well-defined block copolymers. This approach, known as the site transformation method, allows for the creation of macromolecules with segments derived from different monomer families. nih.gov For instance, a hydroxyl-terminated polymer prepared by another method could potentially initiate the ROP of a lactam. mdpi.com This combination of methods opens up possibilities for producing a wide range of block copolymers with unique architectures and properties that are not accessible through a single polymerization technique. nih.gov

Table 2: Example of a Combined Polymerization Strategy

| Polymerization Method 1 | Monomer for Block 1 | Polymerization Method 2 | Monomer for Block 2 | Resulting Polymer Architecture |

|---|

Advanced Applications of 5,5 Dimethylazepan 2 One in Chemical Synthesis and Materials Science

Building Block for Complex Organic Synthesis

The inherent functionality and stereochemistry of 5,5-Dimethylazepan-2-one make it a valuable starting point for the construction of intricate molecular architectures, including medium-sized rings, macrocycles, and diverse heterocyclic systems.

Precursors for Medium-Sized and Macrocyclic Scaffolds

The azepan-2-one (B1668282) framework serves as a key precursor for synthesizing larger ring structures, which are prevalent in natural products and pharmacologically active compounds. The synthesis of medium-sized rings and macrocycles is a formidable challenge in organic chemistry, often hindered by unfavorable entropic factors. However, strategies utilizing precursors like substituted azepan-2-ones can overcome these hurdles.

One effective strategy involves the use of enantiopure 7-substituted azepane-2-carboxylic acid (ACA) as a conformationally constrained linker in the synthesis of cyclopentapeptide macrocycles. nih.gov These azepane-based linkers help to pre-organize the linear peptide precursor, facilitating the subsequent macrocyclization step. For instance, a cyclopentapeptide analog incorporating an ACA linker demonstrated low micromolar affinity for αvβ3 and αvβ5 integrin receptors, highlighting the value of this scaffold in creating biologically relevant macrocycles. nih.gov

Furthermore, innovative cascade reactions have been developed for the synthesis of medium-sized rings and macrocycles that avoid the need for high-dilution conditions. whiterose.ac.uk These Cyclisation/Ring Expansion (CRE) cascade reactions represent a powerful method where the foundational ring, conceptually related to the azepane structure, undergoes a controlled expansion to yield larger, more complex cyclic systems. whiterose.ac.uk

Intermediate in the Synthesis of Diverse Heterocyclic Systems

Beyond macrocycles, the this compound scaffold is an excellent intermediate for constructing a variety of complex heterocyclic systems, including spirocycles. Spirocyclic scaffolds, which contain a single atom as the junction of two rings, are of significant interest due to their rigid three-dimensional structures and presence in numerous biologically active natural products. nih.gov

A notable application is the use of the azepan-2-one ring as a foundation upon which other heterocyclic rings are built. Research has led to the discovery of 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives, where an oxadiazole ring is appended to the lactam core. nih.gov This demonstrates how the azepan-2-one structure can be functionalized and elaborated into more complex, multi-ring systems with specific therapeutic applications. The synthesis of these compounds showcases the role of the lactam as a versatile platform for diversification.

The synthesis of tricyclic 5,5-benzannulated spiroketals has been accomplished through one-pot domino strategies, affording the products as single diastereomers in high yields. nih.gov While not starting directly from this compound, these methods underscore the importance and feasibility of creating spiro-fused systems, a potential synthetic trajectory for this gem-disubstituted lactam.

Scaffold Development in Medicinal Chemistry Research